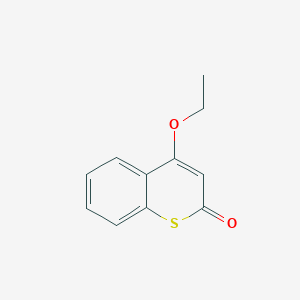
4-Ethoxythiochromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-2H-thiochromen-2-one is a sulfur-containing heterocyclic compound belonging to the thiochromene family. Thiochromenes are known for their diverse biological and pharmaceutical activities, including anticancer, antibacterial, and antioxidant properties . The presence of the ethoxy group at the 4-position and the thiochromenone core structure makes this compound particularly interesting for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-2H-thiochromen-2-one typically involves the thia-Michael condensation reaction. This reaction is carried out between 2-mercaptobenzaldehyde and an α,β-unsaturated carbonyl compound . The reaction conditions often include the use of a base catalyst such as piperidine and solvents like ethanol or acetonitrile. The reaction proceeds through the nucleophilic attack of the thiol group on the carbonyl carbon, followed by cyclization to form the thiochromene ring.
Industrial Production Methods
Industrial production of 4-ethoxy-2H-thiochromen-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification methods such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-2H-thiochromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the ethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiochromenes depending on the reagents used.
Scientific Research Applications
4-ethoxy-2H-thiochromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical sensors
Mechanism of Action
The mechanism of action of 4-ethoxy-2H-thiochromen-2-one involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound inhibits the growth of bacteria and fungi by targeting essential enzymes and disrupting cell membrane integrity.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Antioxidant Activity: The compound scavenges free radicals and enhances the activity of antioxidant enzymes.
Comparison with Similar Compounds
Similar Compounds
2H-thiochromene: Lacks the ethoxy group but shares the thiochromenone core structure.
4-methoxy-2H-thiochromen-2-one: Similar structure with a methoxy group instead of an ethoxy group.
2H-chromene: Oxygen analog of thiochromene, with similar biological activities but different reactivity due to the absence of sulfur.
Uniqueness
4-ethoxy-2H-thiochromen-2-one is unique due to the presence of the ethoxy group, which can influence its reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Properties
CAS No. |
186135-54-6 |
|---|---|
Molecular Formula |
C11H10O2S |
Molecular Weight |
206.26 g/mol |
IUPAC Name |
4-ethoxythiochromen-2-one |
InChI |
InChI=1S/C11H10O2S/c1-2-13-9-7-11(12)14-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3 |
InChI Key |
SVKPIFMIARNQQZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=O)SC2=CC=CC=C21 |
Canonical SMILES |
CCOC1=CC(=O)SC2=CC=CC=C21 |
Synonyms |
2H-1-Benzothiopyran-2-one,4-ethoxy-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




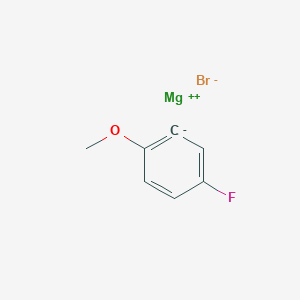
![4-[4-(4,5-Dihydro-1h-imidazol-2-yl)phenyl]-2-phenylpyrimidine](/img/structure/B69394.png)
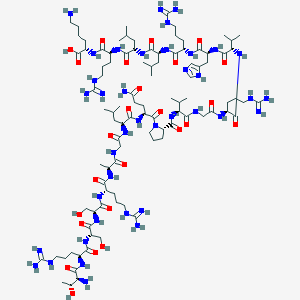

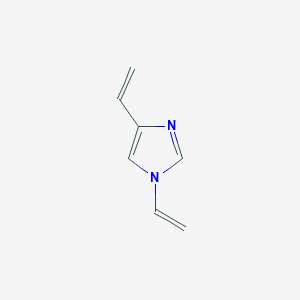
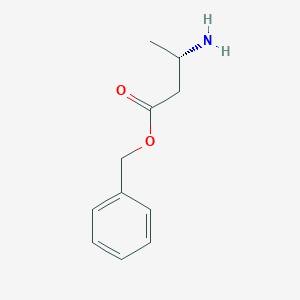
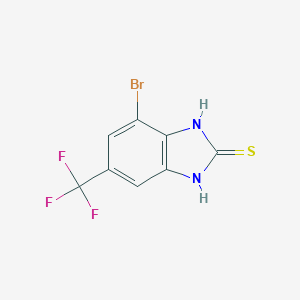
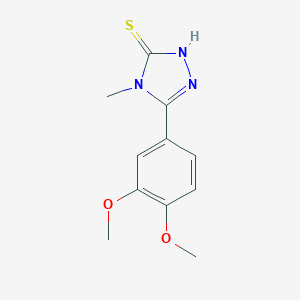
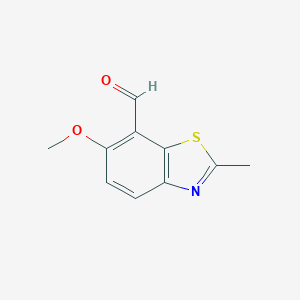
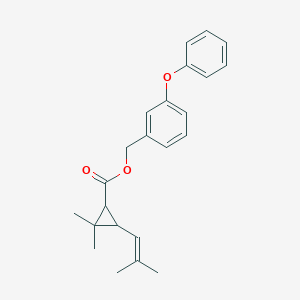

![(2S)-2-[Methyl(phenylmethoxycarbonyl)amino]pentanoic acid](/img/structure/B69422.png)
